molecular formula C10H12O3 B1605231 Bicyclo[2.2.2]octane-2,3-dicarboxylic anhydride CAS No. 26843-47-0

Bicyclo[2.2.2]octane-2,3-dicarboxylic anhydride

Cat. No.: B1605231
CAS No.: 26843-47-0
M. Wt: 180.2 g/mol
InChI Key: BRHQMPOFCRGJCM-UHFFFAOYSA-N
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Description

Bicyclo[2.2.2]octane-2,3-dicarboxylic anhydride (CAS 26843-47-0) is a versatile organic building block valued in research for its rigid, three-dimensional bicyclic scaffold. Its structure is characterized by high symmetry and conformational rigidity, making it an excellent precursor for synthesizing more complex polycyclic compounds with defined geometries. In synthetic chemistry, this anhydride is a key intermediate for introducing the bicyclo[2.2.2]octane motif, which is of significant interest in the development of advanced materials. The strained bridgehead positions and the reactivity of the anhydride group allow for further functionalization, particularly through ring-opening reactions with nucleophiles to form dicarboxylic acid derivatives, imides, or amides. Researchers utilize this and related bicyclo[2.2.2]octane derivatives in the synthesis of polyimides for high-performance materials, as the rigid backbone can enhance thermal stability and mechanical properties . Furthermore, the bicyclo[2.2.2]octane structure is recognized in medicinal chemistry as a saturated bioisostere for phenyl rings, a application that can be extended to its functionalized derivatives . Incorporating this scaffold into molecular structures is a strategy to modulate physicochemical properties, such as reducing lipophilicity and improving metabolic stability . This product is offered as part of a collection of rare and unique chemicals for early discovery research. Buyer assumes responsibility to confirm product identity and/or purity. Safety Information: This compound may cause skin irritation (H315) . Please refer to the Safety Data Sheet for comprehensive handling and hazard information.

Properties

IUPAC Name

4-oxatricyclo[5.2.2.02,6]undecane-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H12O3/c11-9-7-5-1-2-6(4-3-5)8(7)10(12)13-9/h5-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRHQMPOFCRGJCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1C3C2C(=O)OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40291177
Record name bicyclo[2.2.2]octane-2,3-dicarboxylic anhydride
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Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26843-47-0
Record name NSC73663
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Record name bicyclo[2.2.2]octane-2,3-dicarboxylic anhydride
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Record name 4-oxatricyclo[5.2.2.0,2,6]undecane-3,5-dione
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Preparation Methods

Oxidation of 1,4-Dimethylene Cyclohexane Derivatives

A key synthetic approach involves the oxidation of 1,4-dimethylene cyclohexane in the presence of transition metal catalysts to form bicyclo[2.2.2]octane derivatives bearing oxo-substituents, which are precursors to the dicarboxylic anhydride structure. The procedure includes:

  • Treatment with oxidizing agents under catalysis by metals such as cobalt or ruthenium.
  • Use of halogenation agents like alkali halides (NaCl, KBr, KI) and inorganic acid halides (SOCl₂, POCl₃, PBr₃).
  • Application of strong acids such as 100% phosphoric acid, polyphosphoric acid, or sulfuric acid at elevated temperatures (80–150°C).

This method facilitates the formation of bicyclo[2.2.2]octane intermediates that can be further converted into the anhydride by subsequent oxidation or cyclization steps.

Conversion from Dicarboxylic Acid Precursors via Oxidative Cyclization

Another well-documented route starts from bicyclo[2.2.2]octane-2,3-dicarboxylic acid, which upon mild hydrolysis and oxidative treatment can be cyclized into the corresponding anhydride. Key points include:

  • Use of lead tetraacetate and pyridine for oxidative bisdecarboxylation, which can generate bicyclo[2.2.2]octenone intermediates.
  • The dicarboxylic acid is first prepared by hydrolysis of suitable bicyclic precursors.
  • Subsequent oxidative cyclization leads to the formation of the anhydride ring.

This approach has been shown to yield the anhydride in moderate to good yields, though some volatility and purification losses may occur.

Catalytic Hydrogenation and Rearrangement Considerations

Following oxidative steps, catalytic hydrogenation with nickel or other catalysts can be employed to saturate double bonds and stabilize bicyclic keto-anhydride intermediates. This step is crucial to:

  • Obtain bicyclo[2.2.2]octane-2,3-dicarboxylic anhydride with the desired saturation.
  • Avoid rearrangement side reactions, which can lead to bicyclo[3.2.1]octane systems instead of the target bicyclo[2.2.2]octane framework.
  • Achieve high yields and purity of the final anhydride product.

Use of Phosgene and Related Reagents for Anhydride Formation

Phosgene (COCl₂) or related reagents such as thionyl chloride (SOCl₂) are often employed to convert dicarboxylic acids or their derivatives into the corresponding anhydrides. This involves:

  • Treating the dicarboxylic acid with phosgene or acid chlorides to form acid chloride intermediates.
  • Intramolecular cyclization to form the anhydride ring.
  • Reaction conditions typically involve controlled temperatures and inert atmospheres to ensure selectivity and avoid side reactions.

Hydroformylation and Reductive Amination as Optional Steps

Additional functionalization steps may be included in the synthetic sequence, such as:

  • Hydroformylation using carbon monoxide and hydrogen with cobalt or ruthenium catalysts under high pressure (5–300 bar) and elevated temperatures (90–250°C) to introduce aldehyde groups.
  • Reductive amination to modify the bicyclic framework before or after anhydride formation, expanding the scope of derivatives accessible from the bicyclo[2.2.2]octane core.

Summary Table of Key Preparation Methods

Method Starting Material Key Reagents/Catalysts Conditions Yield & Notes
Oxidation of 1,4-dimethylene cyclohexane 1,4-Dimethylene cyclohexane Transition metals (Co, Ru), oxidants, strong acids (H₃PO₄, H₂SO₄) 80–150°C, acidic medium Provides oxo-substituted bicyclo[2.2.2]octane intermediates
Oxidative bisdecarboxylation Bicyclo[2.2.2]octane dicarboxylic acid Lead tetraacetate, pyridine Mild hydrolysis, oxidative conditions Moderate yields; volatility may reduce isolated yield
Catalytic hydrogenation Bicyclo[2.2.2]octenone derivatives Nickel catalysts Hydrogen atmosphere, mild temp Saturates double bonds, prevents rearrangement
Phosgene-mediated cyclization Dicarboxylic acid derivatives Phosgene (COCl₂), SOCl₂ Controlled temp, inert atmosphere Converts acid to anhydride efficiently
Hydroformylation and reductive amination Bicyclo[2.2.2]octane derivatives CO, H₂, Co or Ru catalysts; ammonia 90–250°C, 5–300 bar pressure Optional functionalization steps for derivative synthesis

Detailed Research Findings

  • The patent WO2019075004A1 outlines a novel synthetic procedure starting from 1,4-dimethylene cyclohexane, employing transition metal catalysts for oxidation, followed by halogenation and acid treatment to yield bicyclo[2.2.2]octane derivatives. Subsequent treatment with phosgene or hydroformylation allows for the formation of the dicarboxylic anhydride or related compounds.

  • Canadian Journal of Chemistry research demonstrates the use of lead tetraacetate and pyridine for oxidative bisdecarboxylation of bicyclo[2.2.2]octane dicarboxylic acids to bicyclo[2.2.2]octenone intermediates, which upon catalytic hydrogenation yield the saturated this compound. The study also notes challenges with volatility and purification losses during isolation.

  • The use of catalytic hydrogenation with bis(triphenylphosphino)nickel dicarbonyl was found to give near-quantitative yields of the saturated bicyclic anhydride without rearrangement, indicating a reliable method for final product formation.

  • Additional synthetic routes involve dihydroxylation and peroxide bond reduction in related bicyclic systems, which may inform alternative pathways or functional group manipulations relevant to bicyclo[2.2.2]octane derivatives.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.2]octane-2,3-dicarboxylic anhydride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism by which bicyclo[2.2.2]octane-2,3-dicarboxylic anhydride exerts its effects involves its ability to undergo various chemical transformations. Its rigid structure and reactive anhydride groups make it a versatile intermediate in chemical reactions. The compound can interact with molecular targets such as enzymes and receptors, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound is compared to other bicyclic and monocyclic anhydrides (Table 1):

Compound Name Bicyclic System Molecular Formula Melting Point (°C) Key Applications Reference IDs
Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride [2.2.2] C₁₀H₁₀O₃ 144–147 Polymer modification (coatings)
Himic anhydride (Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride) [2.2.1] C₉H₈O₃ 74–78 Undergraduate lab experiments, Diels–Alder studies
Phthalic anhydride Monocyclic C₈H₄O₃ 131–134 Industrial resins, plasticizers
4-Cyclohexene-1,2-dicarboxylic anhydride Monocyclic C₈H₈O₃ 103–105 Polyester synthesis

Key Structural Insights :

  • The [2.2.2] system exhibits greater rigidity and symmetry than the [2.2.1] framework, leading to higher melting points (144–147°C vs. 74–78°C) .
  • Compared to monocyclic analogs (e.g., phthalic anhydride), bicyclic systems offer enhanced thermal stability and steric effects, influencing reactivity .

Reactivity and Stereochemical Outcomes

  • Epoxidation : Bicyclo[2.2.2]octene anhydride forms exo-epoxides due to steric hindrance, similar to its [2.2.1]heptene counterpart. In contrast, other bicyclic systems (e.g., compound IV in ) yield endo-epoxides, highlighting the role of ring size and substituent positioning .
  • Retro-Diels–Alder Reactions : Himic anhydride ([2.2.1]) undergoes thermal equilibration between endo and exo isomers, a process studied in undergraduate labs . The [2.2.2] analog’s higher stability may reduce such isomerization under similar conditions.

Biological Activity

Bicyclo[2.2.2]octane-2,3-dicarboxylic anhydride (BCDA) is a compound of significant interest in the field of medicinal chemistry and biochemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of BCDA, focusing on its mechanisms of action, biochemical interactions, and applications in drug development.

Chemical Structure and Properties

BCDA is characterized by its bicyclic structure, which allows it to participate in various chemical reactions, particularly those involving nucleophiles such as amines and alcohols. The anhydride functionality enables it to form esters and amides, making it a versatile building block in organic synthesis .

Target Interactions
BCDA's primary mode of action involves its ability to form covalent bonds with biological macromolecules. This can lead to enzyme inhibition or activation, depending on the specific target. For example, BCDA can inhibit esterases by forming a stable ester bond with the active site serine residue, thereby preventing substrate binding .

Biochemical Pathways
The compound has been shown to influence several cellular processes, including:

  • Cell Signaling : BCDA can modify key signaling proteins, leading to altered gene expression and metabolic changes.
  • Gene Expression : By interacting with transcription factors or other regulatory proteins, BCDA can induce changes in gene expression .

Biological Activity

Research indicates that BCDA exhibits a range of biological activities:

  • Antitumor Activity : In vitro studies have demonstrated that BCDA derivatives can inhibit the growth of various cancer cell lines. For instance, certain bicyclic derivatives showed significant cytotoxicity against B-16 melanoma cells .
  • Neuroactive Properties : Some studies have suggested that BCDA derivatives may affect neurotransmitter systems, influencing levels of neutral amino acids in the cerebral cortex .
  • Antiviral Potential : Dihydroxylated derivatives of BCDA have been explored as scaffolds for antiviral agents due to their ability to interact with viral proteins .

Case Studies

  • In Vitro Cytotoxicity Studies
    A study examined the effects of BCDA on B-16 melanoma cells. The results indicated that at low concentrations, BCDA exhibited minimal toxicity while significantly inhibiting cell proliferation at higher doses (IC50 values reported between 0.093 ng/mL and 0.10 ng/mL) .
  • Neurotransmitter Modulation
    Research involving 2-amino-bicyclo[2.2.2]octane-2-carboxylic acid demonstrated its selective disturbance of amino acid levels in neuronal cultures, suggesting potential applications in neuropharmacology .

Summary of Findings

Biological ActivityObservationsReferences
AntitumorInhibition of B-16 melanoma cell growth
NeuroactiveDisturbance of amino acid levels
AntiviralPotential as scaffold for antiviral agents
Enzyme InhibitionInhibition of esterases via covalent bonding

Q & A

Q. What are the key synthetic methodologies for preparing Bicyclo[2.2.2]octane-2,3-dicarboxylic anhydride and its derivatives?

Methodological Answer: The synthesis involves a Diels-Alder reaction between 1,3-cyclohexadiene and chloromaleic anhydride, followed by hydrogenation. For example:

Diels-Alder Reaction : Reflux equimolar amounts of 1,3-cyclohexadiene and chloromaleic anhydride in ethyl acetate to yield cis-2-chlorobicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride. Sublimate the product at 100°C under reduced pressure for purification .

Hydrogenation : Catalytic hydrogenation (3 atm H₂, Adams PtO₂ catalyst) of the unsaturated intermediate produces cis-2-chlorothis compound. Yield optimization requires precise temperature control and catalyst loading .

Q. How can NMR spectroscopy resolve structural ambiguities in bicyclic anhydride derivatives?

Methodological Answer: 1H and 13C NMR are critical for distinguishing endo vs. exo configurations and verifying ring strain effects. For example:

  • Chemical Shifts : Downfield shifts in carbonyl carbons (170–180 ppm) confirm anhydride functionality.
  • Coupling Constants : Vicinal coupling (J = 8–10 Hz) in norbornene systems helps identify stereochemistry .
  • Variable Temperature NMR : Detects dynamic processes like ring-flipping in constrained bicyclic systems .

Advanced Research Questions

Q. How do steric and electronic factors dictate stereochemical outcomes in epoxidation reactions?

Methodological Answer: Epoxidation of this compound predominantly yields the exo-epoxide due to steric hindrance at the endo face. Key steps:

Reagent Selection : Use mCPBA (meta-chloroperbenzoic acid) in dichloromethane at 0°C for controlled reactivity.

Steric Analysis : Molecular modeling (e.g., DFT calculations) predicts preferential attack at the less hindered exo face, avoiding clashes with the bicyclic framework .

Validation : Compare experimental results (e.g., X-ray crystallography) with computational predictions to confirm steric dominance over electronic effects .

Q. What strategies enable enantioselective synthesis using bicyclic anhydrides?

Methodological Answer: Chiral resolution or asymmetric catalysis can achieve enantioselectivity:

Pro-Chiral Fission : Use chiral amines (e.g., (R)-1-phenylethylamine) to resolve racemic mixtures via diastereomeric salt formation. Monitor enantiomeric excess (ee) by chiral HPLC .

Catalytic Asymmetric Ring-Opening : Employ Lewis acid catalysts (e.g., Ti(OiPr)₄ with binaphthol ligands) to control stereochemistry during polymerization or functionalization .

Q. How does this compound enhance thermal stability in polyesters?

Methodological Answer:

Polymer Synthesis : Co-polymerize the anhydride with aromatic diamines (e.g., 4,4′-oxydianiline) via step-growth polymerization. Optimize molar ratios (1:1–1:4) to balance rigidity and processability .

Thermal Analysis :

  • TGA : Degradation onset temperatures >300°C indicate enhanced stability due to restricted chain mobility from the bicyclic core .
  • Pyrolysis-GC/MS : Identify degradation products (e.g., CO₂, cyclic ketones) to elucidate decomposition pathways .

Q. What mechanistic insights govern the pyrolysis of bicyclo-derived esters?

Methodological Answer:

Ester Preparation : React this compound with 3-phenylprop-2-en-1-ol using butylstannoic acid catalysis (1% w/w) under solvent-free conditions .

Pyrolysis Conditions : Heat at 10°C/min under N₂. Monitor mass loss and gas evolution via TGA-FTIR.

Mechanistic Probes :

  • Radical Traps : Add TEMPO to suppress free-radical pathways.
  • Isotopic Labeling : Use 13C-labeled anhydride to track carbonyl cleavage routes .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bicyclo[2.2.2]octane-2,3-dicarboxylic anhydride
Reactant of Route 2
Bicyclo[2.2.2]octane-2,3-dicarboxylic anhydride

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